Product packaging for 1-Amino-1-phenoxyethan-1-ol(Cat. No.:CAS No. 909731-21-1)

1-Amino-1-phenoxyethan-1-ol

Cat. No.: B12609188
CAS No.: 909731-21-1
M. Wt: 153.18 g/mol
InChI Key: FJYWALZPRGPBBY-UHFFFAOYSA-N
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Description

Important Researcher Note: The specific properties and applications for "1-Amino-1-phenoxyethan-1-ol" are not established in the major chemical and pharmacological databases consulted. The following information is a preliminary assessment based on its structural relation to the well-documented compound phenoxyethanol (2-Phenoxyethanol). This compound is a chemical compound of interest in scientific research. Its structure suggests potential utility in organic synthesis as a building block for more complex molecules. The presence of both amino and hydroxyl functional groups may make it a candidate for catalysis studies or for the development of polymers and resins. Researchers are investigating its potential physicochemical properties and reactivity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately and conduct their own thorough characterization and safety assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B12609188 1-Amino-1-phenoxyethan-1-ol CAS No. 909731-21-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

909731-21-1

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-amino-1-phenoxyethanol

InChI

InChI=1S/C8H11NO2/c1-8(9,10)11-7-5-3-2-4-6-7/h2-6,10H,9H2,1H3

InChI Key

FJYWALZPRGPBBY-UHFFFAOYSA-N

Canonical SMILES

CC(N)(O)OC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 1 Amino 1 Phenoxyethan 1 Ol and Its Analogs

Direct Synthetic Pathways for 1-Amino-1-phenoxyethan-1-ol

Direct synthetic routes to this compound primarily involve the formation of the core α-amino alcohol structure through condensation reactions followed by transformations or through reductive amination strategies.

Condensation Reactions and Subsequent Transformations

Condensation reactions provide a foundational approach to assembling the carbon-nitrogen backbone of α-amino alcohols. These reactions typically involve the reaction of a carbonyl compound with an amine, followed by subsequent steps to yield the final product.

One potential pathway involves the condensation of an appropriate aldehyde with an amine to form an imine, which can then be further functionalized. For instance, the reaction of an aldehyde with ammonia (B1221849) or a primary amine generates an imine (or Schiff base), a compound characterized by a carbon-nitrogen double bond. This reaction is acid-catalyzed and reversible. The pH of the reaction is a critical parameter; a pH around 5 is often optimal to facilitate both the nucleophilic attack of the amine and the dehydration step. polyu.edu.hkrsc.org

While a direct condensation to form this compound is not explicitly detailed in readily available literature, analogous reactions with similar substrates provide a template. For example, the condensation of acetaldehyde with ammonia is known to form acetaldehyde ammonia trimer. researchgate.net Theoretical studies on the condensation of glyoxal with ammonia in aqueous solution suggest the formation of various intermediates, including ethanediimine and aminoethanetriol, which are precursors to more complex cyclic structures. nih.gov

Reductive Amination and Alkylation Strategies

Reductive amination, also known as reductive alkylation, is a widely used and versatile method for the synthesis of amines. nih.gov This process involves the conversion of a carbonyl group to an amine through an intermediate imine. nih.gov The reaction can be performed in a one-pot fashion where the carbonyl compound, amine, and a reducing agent are combined. nih.gov

A plausible synthetic route to this compound via reductive amination would start with a suitable phenoxy-substituted carbonyl compound. The general mechanism involves the initial formation of a hemiaminal from the reaction of the carbonyl group with an amine, which then dehydrates to form an imine. This imine is then reduced in situ to the desired amine. nih.gov

Several reducing agents are commonly employed for this transformation, each with its own advantages.

Sodium cyanoborohydride (NaBH3CN) is a mild reducing agent that is particularly effective for reductive amination because it selectively reduces the protonated imine intermediate over the starting carbonyl compound. nih.gov

Sodium triacetoxyborohydride (NaBH(OAc)3) is another selective reducing agent that is often used in aprotic solvents and is known for its high efficiency and broad substrate scope. frontiersin.orgucl.ac.uk

Sodium borohydride (NaBH4) can also be used, but it is less selective and can reduce the starting aldehyde or ketone. Therefore, the imine formation is typically allowed to go to completion before the addition of NaBH4. ucl.ac.uk

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is another effective method for the reduction of the imine intermediate. acs.org

The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome. Lewis acids like titanium(IV) isopropoxide (Ti(OiPr)4) can be used to facilitate imine formation, especially with less reactive ketones. nih.gov

Reducing AgentTypical SolventsKey Features
Sodium cyanoborohydride (NaBH3CN)MethanolSelective for imines over carbonyls; reaction is pH-dependent.
Sodium triacetoxyborohydride (NaBH(OAc)3)Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)High-yielding and tolerant of many functional groups.
Sodium borohydride (NaBH4)Methanol, EthanolLess selective; typically added after imine formation is complete.
Catalytic Hydrogenation (e.g., H2/Pd/C)VariousClean reduction; requires specialized equipment for handling hydrogen gas.

Stereoselective Synthesis of Enantiomerically Enriched this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is of significant interest, as different enantiomers and diastereomers can exhibit distinct biological activities. This is achieved through various asymmetric synthesis strategies.

Chiral Catalyst-Mediated Asymmetric Induction

Chiral catalysts can be employed to induce stereoselectivity in the synthesis of amino alcohols. Asymmetric transfer hydrogenation of α-amino ketones using chiral ruthenium catalysts is a powerful method for producing enantiomerically enriched 1,2-amino alcohols. nih.govacs.org This approach has been successfully applied to the synthesis of several pharmaceutical compounds with high enantioselectivity (>99% ee). nih.gov For the synthesis of a chiral derivative of this compound, a corresponding phenoxy-substituted α-amino ketone would be required as the substrate.

The use of chiral aldehyde catalysis represents another strategy for the asymmetric α-functionalization of primary amines, providing a direct route to α-functionalized chiral amines. nih.gov

Diastereoselective Control in Multi-Step Synthesis

When the target molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective synthesis of vicinal amino alcohols can be achieved by starting with a chiral precursor, such as an amino acid. rsc.orgresearchgate.net The inherent chirality of the starting material is used to direct the stereochemical outcome of subsequent reactions.

For example, the reduction of a chiral α-amino ketone derived from a natural amino acid can proceed with high diastereoselectivity, often predictable by models such as the Felkin-Anh model. researchgate.net Another approach involves the diastereoselective addition of nucleophiles to chiral N-sulfinyl imines, which has been shown to produce vicinal amino alcohols with high diastereomeric ratios. nih.gov

Biocatalytic and Chemoenzymatic Routes for Optically Active Forms

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes such as amine dehydrogenases (AmDHs) and transaminases have been engineered and utilized for the asymmetric synthesis of chiral amino alcohols. nih.govfrontiersin.orgacs.org

Engineered AmDHs can catalyze the asymmetric reductive amination of α-hydroxy ketones with ammonia, yielding chiral vicinal amino alcohols with high conversions and excellent enantiomeric excess (>99% ee). acs.org To synthesize an enantiomerically enriched derivative of this compound, a phenoxy-substituted α-hydroxy ketone could be a suitable substrate for such an enzymatic reaction.

Transaminases are another class of enzymes that can be used to install an amino group stereoselectively onto a carbonyl compound. nih.gov A chemoenzymatic cascade, combining a biocatalytic step with a chemical reaction, can also be a powerful strategy. For instance, an enzymatic aldol reaction followed by a chemical reductive amination can provide access to a variety of amino diols and polyols. researchgate.net

The table below summarizes some biocatalytic approaches for the synthesis of chiral amino alcohols.

Enzyme ClassReaction TypeSubstrate TypeKey Advantages
Amine Dehydrogenase (AmDH)Asymmetric Reductive Aminationα-Hydroxy KetonesHigh enantioselectivity (>99% ee), mild reaction conditions. nih.govfrontiersin.orgacs.org
Transaminase (TAm)Asymmetric AminationKetonesHigh stereoselectivity, uses an amino donor to transfer the amine group. nih.gov
Ketoreductase (KRED)Asymmetric Reductionα-Azido KetonesCan produce chiral azido alcohols which are precursors to amino alcohols.

Synthesis of Analogous Phenoxy-Substituted Alpha-Amino Alcohols and Derivatives

The synthesis of analogs of this compound, which fall under the broader class of phenoxy-substituted alpha-amino alcohols, is a significant area of research, largely driven by their prevalence in pharmaceuticals. These compounds are core components of many beta-adrenergic blocking agents, commonly known as beta-blockers. The synthetic strategies employed are versatile, allowing for the introduction of a wide array of substituents on the phenoxy moiety, the modification of the amino group, and the construction of the crucial ether linkage.

Strategies for Varied Substitution Patterns on the Phenoxy Moiety

A primary strategy for achieving diverse substitution patterns on the phenoxy ring of alpha-amino alcohols involves the reaction of a correspondingly substituted phenol (B47542) with an epoxide, typically epichlorohydrin. This approach allows for the incorporation of various functional groups onto the aromatic ring, which can influence the compound's biological activity.

A general and widely utilized method involves the reaction of a 4-substituted phenol with epichlorohydrin. This is followed by the ring-opening of the resulting epoxide with an appropriate amine, such as N-isopropylamine or N-3,4-dimethoxyphenethylamine, to yield the desired 1-(4-substituted phenoxy)-2-hydroxy-3-aminopropane derivative nih.gov. This two-step process is fundamental to the synthesis of many beta-blockers and allows for significant variation in the final product by simply starting with a different substituted phenol.

The initial step, the formation of the epoxide, is a variant of the Williamson ether synthesis, where the phenoxide ion acts as a nucleophile. The subsequent ring-opening of the epoxide by an amine is a crucial step that introduces the amino alcohol functionality. The regioselectivity of this ring-opening is a key consideration in the synthesis of these compounds.

For instance, the reaction of enantiopure (S)-styryl and pyridyl oxiranes with sodium azide in hot water demonstrates a preferential nucleophilic attack at the internal carbon atom, leading to (R)-2-azido-2-aryl-ethanols with high regioselectivity and enantioselectivity nih.govresearchgate.net. The resulting azido alcohol can then be reduced to the corresponding amino alcohol. This method highlights a stereoselective pathway to chiral amino alcohols, which is of paramount importance in drug development. Various catalysts, including heteropoly acids and aluminum triflate, have been shown to be effective in promoting the ring-opening of epoxides with amines under mild conditions researchgate.net.

The following table summarizes the synthesis of various phenoxy-substituted alpha-amino alcohol analogs, highlighting the starting phenol and the resulting substitution pattern.

Starting PhenolAmineResulting Substitution on Phenoxy MoietyReference
4-AcetylphenolIsopropylamine4-Acetyl nih.gov
4-NitrophenolIsopropylamine4-Nitro nih.gov
4-Cyanophenol3,4-Dimethoxyphenethylamine4-Cyano nih.gov
4-MethoxyphenolIsopropylamine4-Methoxy nih.gov

Construction of Ether Linkages in Amino Alcohol Frameworks

The ether linkage is a defining feature of the phenoxyethanolamine scaffold. The most common and direct method for its construction is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion wikipedia.orgmasterorganicchemistry.comyoutube.comchem-station.comkhanacademy.org. In the context of synthesizing phenoxy-substituted amino alcohols, this typically involves the reaction of a substituted phenoxide with an electrophile containing a latent or protected amino alcohol functionality.

A classic example is the reaction of a phenol with epichlorohydrin, as mentioned previously. The phenoxide, generated by treating the phenol with a base, attacks the electrophilic carbon of the epichlorohydrin, displacing the chloride and forming a glycidyl ether. This intermediate contains the newly formed ether linkage and an epoxide ring that is subsequently opened by an amine to complete the synthesis of the phenoxyethanolamine nih.govmdpi.com.

The Williamson ether synthesis is an SN2 reaction, and its efficiency is influenced by the nature of the reactants. Primary alkyl halides are preferred as electrophiles to minimize competing elimination reactions wikipedia.orgmasterorganicchemistry.com. The choice of solvent and base is also critical for optimizing the reaction conditions.

Alternative strategies for forming the ether linkage exist, though they are less commonly employed for this specific class of compounds. These can include Mitsunobu reactions or other coupling methods. However, the Williamson ether synthesis remains the most straightforward and widely adopted approach due to its reliability and the ready availability of starting materials.

Incorporation of the Phenoxyethanolamine Scaffold into Complex Molecular Architectures

The phenoxyethanolamine scaffold is a key pharmacophore in a large number of beta-adrenergic blocking agents. The synthetic methodologies described above are routinely used to incorporate this structural motif into more complex molecules with therapeutic applications. Many clinically used beta-blockers, such as propranolol, metoprolol, and atenolol, are based on this core structure.

The synthesis of these drugs often follows the general pathway of reacting a substituted phenol with epichlorohydrin, followed by the addition of an amine. For example, the synthesis of several potential beta-blockers involved reacting various 4-substituted phenols with epichlorohydrin and subsequently opening the epoxide ring with either isopropylamine or 3,4-dimethoxyphenethylamine nih.gov. This modular approach allows for the systematic variation of both the aromatic portion and the amino substituent to optimize pharmacological properties.

The development of enantioselective syntheses has been a significant focus in this area, as the different enantiomers of beta-blockers often exhibit different pharmacological activities and side-effect profiles. Chemo-enzymatic methods have been successfully employed to produce enantiopure chlorohydrin building blocks for the synthesis of beta-blockers like practolol and pindolol mdpi.com. These methods often involve the kinetic resolution of racemic intermediates using lipases.

Furthermore, the phenoxyethanolamine moiety has been incorporated into more complex heterocyclic systems. For example, arylethanolamines derived from salicylamide have been shown to possess both alpha- and beta-adrenoceptor blocking activities nih.gov. The synthesis of these compounds demonstrates the versatility of the core synthetic strategies in creating a diverse range of complex, biologically active molecules.

The following table lists some well-known beta-blockers that contain the phenoxyethanolamine scaffold and the key starting phenol used in their synthesis.

Beta-BlockerKey Starting Phenol
Propranolol1-Naphthol
Metoprolol4-(2-Methoxyethyl)phenol
Atenolol4-(Carbamoylmethyl)phenol
Betaxolol4-(2-(Cyclopropylmethoxy)ethyl)phenol researchgate.net

Reaction Mechanisms and Reactivity of 1 Amino 1 Phenoxyethan 1 Ol Systems

Mechanistic Investigations of Formation Reactions

The synthesis of α-amino alcohols such as 1-amino-1-phenoxyethan-1-ol can be approached through several synthetic strategies, each with its own mechanistic nuances. A common method involves the nucleophilic addition of an amine to a corresponding α-hydroxy ketone or the addition of an organometallic reagent to an α-amino aldehyde.

The formation of this compound is a thermodynamically controlled process. The stability of the final product is influenced by intramolecular hydrogen bonding between the amino and hydroxyl groups. The kinetics of the synthesis are dependent on the specific pathway chosen. For instance, in the reductive amination of a precursor ketone, the rate-determining step is often the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon, which is influenced by steric hindrance and the electronic nature of the substituents.

Table 1: Hypothetical Kinetic Data for the Formation of this compound via Reductive Amination

ParameterValueConditions
Rate Constant (k)2.5 x 10-4 M-1s-1298 K, Methanol
Activation Energy (Ea)55 kJ/mol-
Enthalpy of Reaction (ΔH)-45 kJ/molThermodynamically favorable
Entropy of Reaction (ΔS)-120 J/mol·KLoss of translational freedom

Thermodynamic studies would likely reveal that the formation of this compound is an exothermic process, driven by the formation of stable C-N and C-O bonds. The Gibbs free energy of the reaction would be negative, indicating a spontaneous process under standard conditions researchgate.net.

Catalysis plays a pivotal role in the efficient synthesis of amino alcohols. In the context of forming this compound, both acid and base catalysis can be employed to accelerate the key bond-forming steps.

Acid Catalysis: Protonation of the carbonyl oxygen of a precursor ketone increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by ammonia.

Base Catalysis: In pathways involving the addition of a nucleophile to an imine, a base can deprotonate the nucleophile, increasing its reactivity.

Metal Catalysis: Transition metal catalysts, such as those based on rhodium or palladium, are often employed in asymmetric syntheses to control the stereochemistry of the product diva-portal.orgresearchgate.net. For instance, a chiral ligand complexed with a metal center can create a chiral environment that directs the approach of the nucleophile to one face of the substrate, leading to an enantiomerically enriched product westlake.edu.cn.

Transformations Involving the Amino and Hydroxyl Functional Groups

The presence of both a nucleophilic amino group and a hydroxyl group allows for a rich variety of subsequent transformations. The reactivity of each group can be modulated by the reaction conditions and the nature of the reagents used.

The primary amino group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It can readily participate in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines libretexts.org.

The nucleophilicity of the amino group is influenced by the electronic effect of the adjacent phenoxy and hydroxyl groups. The electron-withdrawing nature of the phenoxy group can slightly decrease the basicity and nucleophilicity of the amino group compared to a simple alkylamine.

The tertiary hydroxyl group in this compound is less reactive than a primary or secondary alcohol due to steric hindrance. However, it can still undergo several important transformations:

Etherification: Under acidic conditions or via Williamson ether synthesis (after deprotonation with a strong base), the hydroxyl group can be converted to an ether ambeed.com.

Esterification: Reaction with carboxylic acids or their derivatives under acidic catalysis yields esters. The steric hindrance around the tertiary alcohol may necessitate the use of more reactive acylating agents.

Oxidation: Oxidation of the tertiary alcohol is not straightforward and typically requires harsh conditions, which may lead to the cleavage of C-C bonds. Standard oxidizing agents are generally ineffective.

The chemoselectivity between the amino and hydroxyl groups is a key consideration in the synthetic manipulation of this compound. Often, protection of one group is necessary to achieve selective reaction at the other nih.gov. For instance, the amino group can be protected as a carbamate (B1207046) to allow for selective reaction at the hydroxyl group.

The proximate arrangement of the amino and hydroxyl groups in this compound allows for the possibility of intramolecular reactions, particularly cyclization. Depending on the reaction conditions, different ring systems can be formed. For example, treatment with a suitable reagent could lead to the formation of an oxazolidine (B1195125) ring. Such cyclizations are often stereospecific and can be used to control the stereochemistry of subsequent transformations nih.gov.

Rearrangement reactions are also plausible, particularly under acidic conditions. Protonation of the hydroxyl group can lead to its elimination as water, generating a carbocation that can then undergo rearrangement. For instance, a 1,2-hydride or 1,2-phenyl shift could occur, leading to the formation of a more stable carbocation, followed by nucleophilic attack to yield a rearranged product wiley-vch.debeilstein-journals.org. The relative migratory aptitude of the substituents on the adjacent carbon would determine the major rearrangement product.

Table 2: Potential Intramolecular Reactions of this compound

Reaction TypeConditionsPotential Product
Intramolecular CyclizationDehydrating agentOxazolidine derivative
Pinacol-type RearrangementStrong acidRearranged ketone or aldehyde
Beckmann-type Rearrangement(if converted to an oxime)Substituted amide

Note: This table presents hypothetical reaction pathways based on the known reactivity of similar amino alcohol systems.

Reactivity and Cleavage of the Phenoxy Ether Linkage

The phenoxy ether linkage in systems related to this compound is a key site for chemical transformations, including cleavage and rearrangement reactions. The presence of both an amino and a hydroxyl group on the carbon atom attached to the phenoxy group significantly influences the reactivity of this bond.

Mechanistic Studies of Ether Cleavage Reactions

The cleavage of ether bonds is a fundamental reaction in organic chemistry, typically requiring strong acidic or basic conditions due to the general stability of the ether linkage. wikipedia.org In the context of this compound, the cleavage of the C-O bond of the phenoxy group is generally facilitated by acid catalysis. wikipedia.orglongdom.org

The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.com The first step in acid-catalyzed cleavage is the protonation of the ether oxygen atom, which creates a better leaving group (a phenol (B47542) in this case). wikipedia.orgmasterorganicchemistry.com

SN1 Mechanism: If the carbocation formed upon the departure of the leaving group is stable, the reaction will likely proceed via an SN1 mechanism. wikipedia.orgmasterorganicchemistry.com For the this compound system, the departure of the phenoxy group would generate a cation stabilized by both the adjacent amino and hydroxyl groups. This pathway involves the formation of this resonance-stabilized intermediate, which is then captured by a nucleophile.

SN2 Mechanism: If the carbon atom at the ether linkage is not highly substituted or cannot form a stable carbocation, the cleavage occurs through a concerted SN2 mechanism. longdom.orgmasterorganicchemistry.com In this process, a nucleophile, such as a halide ion from a hydrohalic acid, attacks the carbon atom, leading to the displacement of the protonated phenoxy group in a single step. masterorganicchemistry.com For primary and methyl ethers, the SN2 pathway is dominant. masterorganicchemistry.com

The choice between these mechanisms is governed by the ability of the molecular structure to stabilize the carbocation intermediate. wikipedia.org Strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr) are effective reagents for ether cleavage because they provide both a proton source and a good nucleophile (I⁻ or Br⁻). wikipedia.org

Rearrangement Processes Involving the Aryloxy Group (e.g., Smiles Rearrangement Analogs)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This process involves a nucleophilic functional group within a molecule attacking an aromatic ring and displacing a substituent. wikipedia.orgmanchester.ac.uk In a system analogous to this compound, the amino (-NH₂) or hydroxyl (-OH) group could serve as the internal nucleophile, and the aryloxy group would be part of the system that undergoes rearrangement.

For a classic Smiles rearrangement to occur, the aromatic ring (the phenoxy group in this case) typically needs to be activated by an electron-withdrawing group, usually positioned ortho or para to the ether linkage. wikipedia.org The general mechanism proceeds as follows:

Nucleophilic Attack: The internal nucleophile (e.g., the deprotonated amino or hydroxyl group) attacks the ipso-carbon of the aromatic ring, which is the carbon atom directly attached to the ether oxygen.

Formation of a Meisenheimer-type Intermediate: This attack forms a spirocyclic intermediate, often referred to as a Meisenheimer complex.

Ring Opening/Cleavage: The C-O bond of the original ether linkage breaks, leading to the formation of a new C-N or C-O bond and the rearranged product.

While the parent phenoxy group is not highly activated, derivatives with appropriate electron-withdrawing substituents could undergo this type of rearrangement under basic conditions, which would deprotonate the nucleophilic amine or alcohol. wikipedia.org The Truce-Smiles rearrangement is a variation where the nucleophile is strong enough (like an organolithium reagent) that the aromatic ring does not require additional activation. wikipedia.org

Atmospheric Reactivity and Environmental Transformation Mechanisms of Related Amino Alcohols

Amino alcohols can be released into the atmosphere from various industrial and natural sources. Their environmental fate is largely determined by their reactions with atmospheric oxidants and their photochemical degradation pathways. nih.govresearchgate.net

Reaction with Atmospheric Oxidants

The gas-phase reactions of amino alcohols in the troposphere are primarily initiated by hydrogen atom abstraction by key oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and chlorine atoms (Cl). copernicus.org The hydroxyl radical is considered the most significant atmospheric oxidant due to its high reactivity and concentration during the daytime. nih.gov

The general trend for the reactivity of saturated alcohols with these oxidants is: kCl > kOH >> kNO₃. copernicus.org The reaction mechanism involves the abstraction of a hydrogen atom from a C-H, O-H, or N-H bond, forming an alkyl, alkoxy, or amino radical, respectively, and a stable molecule (e.g., H₂O, HNO₃, HCl). researchgate.netcopernicus.org

For a related amino alcohol, theoretical and experimental studies on compounds like 2-amino-2-methyl-1-propanol (B13486) show that H-abstraction occurs preferentially from the -CH₂- and -NH₂ groups, with abstraction from -CH₃ groups being a minor pathway. researchgate.net Abstraction from the -OH group is generally considered negligible under atmospheric conditions. researchgate.net

The subsequent reactions of the resulting radicals, primarily with molecular oxygen (O₂), lead to the formation of a variety of degradation products. Major products from the OH-initiated oxidation of amino alcohols can include aldehydes, imines, amides, and smaller carbonyl compounds like formaldehyde. researchgate.net

Atmospheric OxidantTypical Rate Coefficient (cm³ molecule⁻¹ s⁻¹) for AlcoholsPrimary Reaction MechanismSignificance
OH Radical~10⁻¹¹H-atom AbstractionDominant daytime oxidant. nih.gov
NO₃ Radical~10⁻¹⁵H-atom AbstractionSignificant nighttime oxidant. copernicus.org
Cl Atom~10⁻¹⁰H-atom AbstractionImportant in marine/coastal areas. copernicus.org

Photochemical Degradation Pathways

Photochemical degradation is initiated by the absorption of solar radiation. While direct photolysis of simple, saturated amino alcohols is generally slow, their indirect photochemical degradation, initiated by reactions with photochemically generated oxidants like the OH radical, is the primary removal process. nih.gov

Following the initial H-abstraction by OH radicals, the resulting carbon-centered radicals react rapidly with O₂ to form peroxy radicals (RO₂). In the presence of nitrogen oxides (NOₓ), these peroxy radicals can react with nitric oxide (NO) to form alkoxy radicals (RO) or with nitrogen dioxide (NO₂) to form stable peroxynitrates.

The alkoxy radicals are key intermediates that can undergo several reaction pathways:

Decomposition: C-C bond scission can lead to the formation of smaller, more volatile organic compounds, such as aldehydes and ketones. researchgate.net

Isomerization: Intramolecular H-atom abstraction can lead to the formation of other radical species.

Reaction with O₂: This can lead to the formation of aldehydes or ketones and the hydroperoxyl radical (HO₂).

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides a detailed map of the atomic framework of a molecule. For 1-Amino-1-phenoxyethan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to understand the molecule's spatial arrangement.

Predicted ¹H NMR Chemical Shifts for this compound:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-OH2.0 - 5.0Broad Singlet
-NH₂1.5 - 4.0Broad Singlet
Methine (-CH)~4.5 - 5.0Quartet
Methyl (-CH₃)~1.3 - 1.6Doublet
Aromatic (ortho)~6.9 - 7.1Multiplet
Aromatic (meta)~7.2 - 7.4Multiplet
Aromatic (para)~6.9 - 7.1Multiplet

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl and amino groups (C1) would be significantly deshielded. The aromatic carbons of the phenoxy group would appear in the downfield region, typically between 100 and 150 ppm oregonstate.edu. The carbon attached to the oxygen of the phenoxy group is shifted downfield to around 155 ppm due to the oxygen's electronegativity libretexts.org.

Predicted ¹³C NMR Chemical Shifts for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C1 (bearing -OH and -NH₂)~70 - 80
C2 (-CH₃)~20 - 30
Aromatic (ipso)~155 - 160
Aromatic (ortho)~115 - 120
Aromatic (meta)~128 - 130
Aromatic (para)~120 - 125

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

To confirm the predicted structure and assign all signals unambiguously, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the methine proton and the methyl protons would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, correlations from the methyl protons to the C1 carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY could help in determining the preferred conformation of the molecule by showing through-space interactions between different protons.

The single bonds in this compound, particularly the C1-O and C1-N bonds, allow for rotational freedom, leading to different conformational isomers. Dynamic NMR spectroscopy could be employed to study the kinetics of this conformational exchange. By acquiring spectra at different temperatures, it might be possible to observe the coalescence of signals as the rate of exchange increases, allowing for the determination of the energy barriers to rotation.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into intermolecular interactions like hydrogen bonding.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The presence of hydroxyl (-OH) and amino (-NH₂) groups will likely result in broad absorption bands in the high-frequency region due to hydrogen bonding.

Predicted FTIR Absorption Bands for this compound:

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
N-H (Amine)Stretching3300 - 3500 (medium)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C (Aromatic)Stretching1450 - 1600
C-O (Ether)Asymmetric Stretching1200 - 1270
C-O (Alcohol)Stretching1000 - 1260
C-N (Amine)Stretching1020 - 1250

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. The aromatic ring vibrations are typically strong in Raman spectra.

Predicted Raman Shifts for this compound:

Functional GroupVibration ModePredicted Raman Shift (cm⁻¹)
C-H (Aromatic)Stretching3050 - 3150
C-H (Aliphatic)Stretching2850 - 3000
Aromatic RingBreathing~1000
C-O-C (Ether)Symmetric Stretching800 - 900

The analysis of both FTIR and Raman spectra would provide a comprehensive vibrational profile of this compound, confirming the presence of key functional groups and offering clues about its molecular structure and intermolecular interactions.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₁₁NO₂), the exact mass can be calculated and would be confirmed by HRMS.

Table 1: Theoretical HRMS Data for [M+H]⁺ of this compound

ParameterValue
Molecular Formula C₈H₁₁NO₂
Calculated Monoisotopic Mass 153.0790 g/mol
Ion [M+H]⁺
Calculated m/z 154.0868

This high level of mass accuracy allows for the unambiguous determination of the elemental formula, a crucial first step in structural elucidation.

Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, usually by selecting a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, fragmentation is expected to occur at the bonds adjacent to the functional groups.

Common fragmentation pathways for amino alcohols include the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃). Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a heteroatom, is also a prominent fragmentation route for amines and alcohols. libretexts.orgyoutube.com In the case of this compound, the presence of the phenoxy group would also influence the fragmentation, potentially leading to the formation of a stable phenoxy radical or cation.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
154.0868137.0603NH₃[C₈H₉O₂]⁺
154.0868136.0759H₂O[C₈H₁₀NO]⁺
154.086894.0419C₂H₅NO[C₆H₆O]⁺ (Phenol)
154.086877.0391C₃H₈NO[C₆H₅]⁺ (Phenyl cation)

The elucidation of these fragmentation pathways is instrumental in confirming the connectivity of the atoms within the molecule.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Excited States

Electronic spectroscopy provides insights into the electronic transitions within a molecule, which are related to its electronic structure and can reveal information about its potential for light absorption and emission.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption of light corresponds to the promotion of electrons from a ground electronic state to an excited state. The phenoxy group in this compound is the primary chromophore, the part of the molecule responsible for light absorption. Aromatic compounds like phenol (B47542) typically exhibit characteristic absorption bands in the UV region. The presence of substituents on the aromatic ring can cause a shift in the absorption maxima. For phenoxy compounds, absorption bands are generally observed around 270 nm. nih.govresearchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
~220~8000π → π
~270~1500π → π

Fluorescence and phosphorescence are emission processes where a molecule releases energy in the form of light after being electronically excited. Many chiral amino alcohols have been shown to exhibit fluorescence, and this property can be utilized for enantioselective recognition. acs.orgrsc.orgnih.govtandfonline.comacs.org The fluorescence properties of this compound would likely be influenced by the rigidity of its structure and the nature of its solvent environment. Intramolecular hydrogen bonding between the amino and hydroxyl groups could enhance fluorescence by increasing structural rigidity.

While phosphorescence is less common for organic molecules in solution at room temperature, it could potentially be observed under specific conditions, such as in a rigid matrix at low temperatures.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be obtained.

For this compound, which is a chiral molecule, X-ray crystallography could be used to determine its absolute configuration if a suitable single crystal can be grown. The analysis would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of neighboring molecules. This information is crucial for understanding the solid-state properties of the compound. Obtaining suitable crystals of chiral amino alcohols can be challenging but is essential for definitive structural analysis. alfa-chemistry.comfrontiersin.orgscielo.br

Advanced Techniques for Gas-Phase Molecular Conformation and Dynamics

The study of molecules in the gas phase allows for the examination of their inherent properties without the influence of intermolecular interactions. Techniques such as supersonic jet spectroscopy and photoelectron spectroscopy are powerful tools for probing the conformational preferences and electronic structure of isolated molecules.

Supersonic Jet Spectroscopy and Conformational Analysis

Supersonic jet spectroscopy is a high-resolution spectroscopic technique that enables the study of molecules at very low rotational and vibrational temperatures. This cooling effect simplifies complex spectra, allowing for the precise characterization of different molecular conformers. In the context of this compound, this method would be instrumental in identifying the various stable conformations adopted by the molecule in its isolated state.

The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds, including the C-O, C-C, and C-N bonds. Intramolecular hydrogen bonding between the amino and hydroxyl groups is also a key factor in determining the most stable conformers. By analyzing the rovibronic spectra obtained from supersonic jet experiments, it would be possible to determine the rotational constants and vibrational frequencies for each conformer. A comparison of these experimental data with the results of quantum chemical calculations would allow for an unambiguous assignment of the observed conformers.

Table 1: Theoretical Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Intramolecular Interactions
I 0.00O-C-C-N: ~60OH···N hydrogen bond
II 1.25O-C-C-N: ~180No significant H-bond
III 2.50C-O-C-C: ~90Steric hindrance

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound are not currently available in the public domain.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation. This method provides valuable information about the electronic structure and bonding within a molecule. For this compound, PES can be used to determine its ionization energies, which correspond to the energies of its molecular orbitals.

By analyzing the photoelectron spectrum, it is possible to distinguish between electrons ejected from different orbitals, such as the lone pair orbitals on the oxygen and nitrogen atoms, and the π-orbitals of the phenoxy group. The vibrational fine structure observed in the photoelectron bands can also provide insights into the geometry changes that occur upon ionization. Comparing the experimental photoelectron spectrum with theoretical predictions of ionization energies and Franck-Condon factors would aid in the detailed assignment of the electronic states of the this compound cation.

Table 2: Predicted Ionization Energies for this compound

Molecular OrbitalPredicted Ionization Energy (eV)Character
HOMO 8.5n(N) - Nitrogen lone pair
HOMO-1 9.2π(phenoxy)
HOMO-2 10.1n(O) - Oxygen lone pair

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound are not currently available in the public domain.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds like 1-Amino-1-phenoxyethan-1-ol. These methods allow for the detailed examination of the molecule's three-dimensional structure, stability of different conformations, and the nature of its chemical bonds.

The presence of several rotatable single bonds in this compound—specifically the C-O, C-C, and C-N bonds—gives rise to multiple possible spatial arrangements, or conformers. A conformer analysis would be the first step in a computational study, aiming to identify the most stable (lowest energy) three-dimensional structures of the molecule.

This analysis involves systematically rotating these bonds and calculating the potential energy of the resulting geometry. The results are often visualized on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. For this compound, the most stable conformers would likely be those that minimize steric hindrance between the bulky phenoxy group, the amino group, and the hydroxyl group, while maximizing stabilizing interactions like hydrogen bonding.

Table 1: Illustrative Relative Energies of Plausible Conformers of this compound (Note: These are hypothetical values for illustrative purposes.)

ConformerDihedral Angle (O-C-C-N)Relative Energy (kcal/mol)Population (%) at 298K
A60° (gauche)0.0075.2
B180° (anti)1.5024.6
C-60° (gauche)5.000.2

The data suggests that a gauche conformer, where the amino and hydroxyl groups are in proximity, is the most stable, likely due to the formation of an intramolecular hydrogen bond.

A key feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group (as the donor) and the amino (-NH2) group (as the acceptor). Computational methods can precisely characterize this interaction. nih.govacs.org The strength of this bond is influenced by the geometry of the molecule and the electronic effects of the phenoxy group.

Tools such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are used to quantify the strength and nature of such non-covalent interactions. AIM analysis can identify a bond critical point (BCP) between the hydrogen of the -OH group and the nitrogen of the -NH2 group, with the electron density at this point correlating with the bond's strength. NBO analysis can reveal the stabilizing energy associated with the orbital interaction between the nitrogen lone pair and the antibonding orbital of the O-H bond. Studies on similar amino alcohols show that the strength of the O-H···N intramolecular hydrogen bond is a delicate balance of electrostatic interactions, steric effects, and hyperconjugation. nih.gov

Table 2: Illustrative Parameters for the Intramolecular Hydrogen Bond in the Most Stable Conformer of this compound (Note: These are hypothetical values for illustrative purposes.)

ParameterCalculated Value
H···N Distance2.15 Å
O-H···N Angle155°
Electron Density at BCP (a.u.)0.025
NBO Stabilization Energy (kcal/mol)3.5

Understanding the distribution of electrons within the this compound molecule is crucial for predicting its reactivity. Quantum chemical calculations can generate maps of electron density, highlighting electron-rich and electron-poor regions. The electronegative oxygen and nitrogen atoms are expected to draw electron density, resulting in these areas being nucleophilic centers.

Atomic charge analysis, using methods like Mulliken population analysis or Natural Population Analysis (NPA), assigns partial charges to each atom in the molecule. This provides a quantitative measure of the electron distribution. The carbon atom attached to the oxygen, nitrogen, and hydroxyl groups would likely carry a partial positive charge, making it an electrophilic site. The phenoxy group, being electron-withdrawing, would influence the charge distribution across the entire molecule.

Table 3: Illustrative Calculated Atomic Charges for Selected Atoms in this compound (Note: These are hypothetical values from NPA for illustrative purposes.)

AtomAtomic Charge (e)
O (hydroxyl)-0.75
H (hydroxyl)+0.45
N (amino)-0.90
C (chiral center)+0.25
O (ether)-0.55

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which can aid in the structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. uncw.edumdpi.com

The predicted chemical shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus. Therefore, accurate predictions rely on calculations performed on the lowest energy conformers. For this compound, the chemical shift of the hydroxyl proton would be particularly sensitive to the presence and strength of intramolecular hydrogen bonding. Similarly, the chemical shifts of the carbon and hydrogen atoms in the ethyl chain and the aromatic ring would be influenced by the electron-withdrawing nature of the phenoxy group.

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, referenced against TMS.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH (chiral center)4.575.0
CH31.320.0
OH3.5 (broad)-
NH22.8 (broad)-
Aromatic C-O-158.0
Aromatic C (ortho)6.9116.0
Aromatic C (meta)7.3129.5
Aromatic C (para)7.0121.0

Computational methods can also simulate the vibrational spectra (Infrared and Raman) of this compound. This involves calculating the harmonic vibrational frequencies corresponding to the different modes of molecular motion. The predicted frequencies and their intensities can then be compared with experimental spectra to aid in peak assignment.

A key feature in the predicted IR spectrum would be the O-H stretching frequency. In the absence of hydrogen bonding, this would appear as a sharp band around 3600-3650 cm⁻¹. However, due to the expected intramolecular hydrogen bonding, this peak would be broadened and shifted to a lower frequency (typically 3200-3500 cm⁻¹). quimicaorganica.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgspectroscopyonline.com The N-H stretching vibrations of the amino group would also be visible in this region. The C-O stretching vibrations of the alcohol and ether functionalities would be expected in the 1000-1300 cm⁻¹ region. quimicaorganica.orgspectroscopyonline.com

Table 5: Illustrative Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes.)

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR Intensity
O-H Stretch (H-bonded)3450High, Broad
N-H Symmetric Stretch3350Medium
N-H Asymmetric Stretch3400Medium
C-H Stretch (Aromatic)3050-3100Medium
C-H Stretch (Aliphatic)2850-2950Strong
C=C Stretch (Aromatic)1500-1600Medium-Strong
C-O Stretch (Alcohol)1100Strong
C-O Stretch (Ether)1240Strong

Modeling of Electronic Absorption and Emission Spectra

There are currently no published studies that model the electronic absorption and emission spectra of this compound. Such studies would typically involve quantum chemical calculations, like Time-Dependent Density Functional Theory (TD-DFT), to predict the electronic transitions, absorption maxima (λmax), and the nature of excited states, providing insight into the molecule's photophysical properties.

Computational Modeling of Reaction Mechanisms and Kinetics

The reaction mechanisms and kinetics involving this compound have not been computationally modeled. This area of research would be crucial for understanding its stability, reactivity, and potential transformation pathways.

Transition State Characterization and Energy Barrier Calculations

Without computational studies, there is no information on the transition state geometries or the energy barriers associated with potential reactions of this compound. These calculations are fundamental for predicting reaction rates and identifying the most favorable reaction pathways.

Analysis of Reaction Intermediates and Reaction Pathways

The identification and characterization of reaction intermediates and the mapping of complete reaction pathways for this compound are absent from the scientific literature. Such analyses would provide a comprehensive understanding of how the molecule behaves under various chemical conditions.

Elucidation of Solvent Effects on Reaction Energetics and Mechanisms

The influence of different solvents on the energetics and mechanisms of reactions involving this compound has not been computationally investigated. Solvent models are essential for simulating chemical processes in realistic environments and understanding how the solvent can alter reaction outcomes.

Prediction of Chemical Descriptors and Structure-Reactivity Relationships

There is a lack of research focused on predicting the chemical descriptors that govern the structure-reactivity relationships of this compound and its potential derivatives.

Derivation of Quantitative Structure-Activity Relationships (QSAR) for Reactivity

No Quantitative Structure-Activity Relationship (QSAR) models for the reactivity of this compound have been developed. QSAR studies are vital in medicinal and materials chemistry for predicting the activity of new compounds based on their structural features, thereby guiding the design of molecules with desired properties.

Calculation of Bond Dissociation Energies and Ionization Potentials

Theoretical calculations, often employing methods such as Density Functional Theory (DFT) or high-level ab initio molecular orbital theories, are powerful tools for predicting these properties. nih.govnih.gov For a molecule like this compound, several key bonds would be of interest for BDE calculations: the C-O bond of the phenoxy group, the C-N bond of the amino group, the O-H bond of the hydroxyl group, and the various C-H and C-C bonds of the ethyl chain.

While direct data is absent for the target molecule, general principles of computational chemistry allow for an estimation of the relative strengths of these bonds. For instance, the O-H bond in similar alcohol structures and the N-H bonds in amines are known to have characteristic BDEs. libretexts.org Similarly, the C-O and C-N bonds adjacent to the stereocenter would be influenced by the electronic effects of the neighboring amino, hydroxyl, and phenoxy groups.

Future computational studies on this compound would be valuable to elucidate its chemical reactivity and stability. Such research would likely involve geometry optimization of the molecule and its corresponding radical fragments, followed by frequency calculations to obtain zero-point vibrational energies and thermal corrections. The ionization potential would be determined by calculating the energy difference between the neutral molecule and its cation.

Synthetic Utility and Applications As Precursors in Advanced Chemical Synthesis

Role as Versatile Building Blocks and Synthetic Scaffolds in Complex Organic Synthesis

The combination of nucleophilic amine and hydroxyl groups on a single scaffold allows for sequential or selective reactions, making these compounds ideal starting materials for the synthesis of diverse and complex organic molecules.

Precursors for Alpha-Aminophosphonates and Related Bioisosteres

Alpha-aminophosphonates are a significant class of organophosphorus compounds, recognized as structural analogs of α-amino acids where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety. nanobioletters.commdpi.commdpi.com This structural change leads to their function as bioisosteres of α-amino acids, and they exhibit a wide array of biological activities, including antibacterial, antiviral, and anticancer properties. nanobioletters.com

One of the most efficient methods for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction, which involves the one-pot condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. nih.gov Phenoxy-substituted alcohols, such as 2-phenoxyethan-1-ol, serve as effective precursors in modern variations of this synthesis. In a recently developed multicomponent oxidative α-phosphonylation, various alcohols, including 2-phenoxyethan-1-ol, were successfully used to synthesize structurally sophisticated α-aminophosphonates in high yields. chinesechemsoc.org This economic and green approach utilizes the alcohol as a key building block, which is converted in situ to the necessary component for the condensation reaction. chinesechemsoc.org

The role of these compounds as bioisosteres is critical in medicinal chemistry. nih.gov By replacing a native amino acid with an α-aminophosphonate analog, it is possible to modulate the biological activity of peptides, enhancing their stability or inhibitory potency against enzymes.

Table 1: Research Findings on α-Aminophosphonate Synthesis
Precursor TypeSynthetic MethodKey FeaturesReference
Alcohols (including 2-phenoxyethan-1-ol)Multicomponent oxidative α-phosphonylationDirect construction of α-aminophosphonates using P4, amines, and alcohols with a copper catalyst. chinesechemsoc.org
Amine, Oxo Compound, >P(O)H ReagentKabachnik–Fields ReactionClassic one-pot condensation to form the N–C–P moiety. nih.gov
Aromatic Aldehydes, Aniline, Dimethyl PhosphiteGreen Protocol (Orange Peel Powder Catalyst)Eco-friendly, high-yield synthesis under reflux conditions. nanobioletters.com

Intermediates in Heterocyclic Chemistry

Amino alcohols are fundamental building blocks in the synthesis of nitrogen- and oxygen-containing heterocycles due to their dual functionality. researchgate.net The amino and hydroxyl groups can act as nucleophiles in cyclization reactions to form a wide variety of ring systems. Specifically, 1,3-amino alcohols and their phenol (B47542) analogs are precursors to a vast array of four- to eight-membered heterocyclic rings of significant biological importance. researchgate.net

The synthetic utility of phenoxy-substituted amino alcohols in this context lies in their ability to undergo intramolecular or intermolecular condensation reactions to form heterocycles such as:

Oxazines: Formed through cyclization involving both the amino and hydroxyl groups.

Pyrrolidines and Piperidines: The amino group can participate in reactions to form these saturated nitrogen-containing rings.

Fused Heterocyclic Systems: These precursors can be used to construct more complex scaffolds, such as thieno[2,3-d]pyrimidines, which are recognized for their potential as anticancer agents. researchgate.net

The presence of the phenoxy group can influence the reactivity of the molecule and will be incorporated into the final heterocyclic structure, potentially modulating its biological activity and physicochemical properties.

Table 2: Examples of Heterocycles from Amino Alcohol Precursors
Precursor TypeResulting Heterocycle ClassSignificanceReference
1,3-Amino AlcoholsAzetidines, Pyrrolidines, 1,3-OxazinanesBiologically relevant N,O,S-heterocycles. researchgate.net
2-Alkenyl Piperidines2-Substituted Piperidine AlkaloidsNaturally occurring alkaloids with biological activity. researchgate.net
DihydrothiophenesThieno[2,3-d]pyrimidinesScaffolds with potential anticancer and anti-inflammatory activity. researchgate.net

Development of Functional Derivatives for Materials Science

The distinct functional groups of phenoxy-substituted amino alcohols allow for their derivatization into materials with tailored properties for applications in materials science, including optics, polymer science, and molecular recognition systems.

Precursors for Optically Active Compounds

Chirality is a critical feature in modern chemistry, particularly in the development of pharmaceuticals and fine chemicals, where a specific enantiomer is often responsible for the desired biological activity. nih.gov Enantiomerically pure 1,2-amino alcohols are important compounds due to their biological activities and wide applications in chemical synthesis. nih.gov

Optically active phenoxy-substituted amino alcohols are valuable chiral building blocks. A prominent example from a related class is (1S)-2-amino-1-phenylethan-1-ol, which serves as a precursor in asymmetric synthesis. nih.gov Such compounds can be utilized in several ways:

Chiral Auxiliaries: They can be temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which the auxiliary is cleaved and recovered. tcichemicals.comresearchgate.net

Chiral Ligands: For transition-metal catalysts, enabling enantioselective transformations.

Direct Incorporation: The chiral scaffold can be integrated directly into the final product, conferring optical activity to the target molecule.

The synthesis of optically active amino acids, for example, can be achieved using chiral auxiliary agents derived from amino alcohols. tcichemicals.com

Building Blocks for Polymeric Systems with Specific Functionalities

Molecules containing at least two reactive functional groups, such as the amine and hydroxyl groups in 1-Amino-1-phenoxyethan-1-ol, can serve as monomers in step-growth polymerization. These groups can react with complementary difunctional monomers to create a variety of polymeric materials.

Polyurethanes: Reaction with diisocyanates.

Polyamides: Reaction with diacyl chlorides or dicarboxylic acids.

Polyesters: Reaction with dicarboxylic acids, typically requiring catalysis.

The phenoxy group, which acts as a pendant group along the polymer backbone, is not directly involved in the polymerization but plays a crucial role in defining the properties of the final material. It can enhance thermal stability, modify solubility in organic solvents, increase the refractive index, and provide sites for further functionalization. These properties are desirable in applications ranging from specialty plastics to advanced coatings and membranes.

Table 3: Potential Polymeric Systems and Imparted Functionalities
Polymer TypeRequired Co-MonomerFunctionality from Phenoxy Group
PolyurethaneDiisocyanate (e.g., MDI, TDI)Increased thermal stability, aromatic character.
PolyamideDiacyl Chloride (e.g., Adipoyl chloride)Modified solubility, potential for π-stacking interactions.
PolyesterDicarboxylic Acid (e.g., Terephthalic acid)Higher refractive index, enhanced rigidity.

Utilization in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. science.gov The functional groups present in phenoxy-substituted amino alcohols make them excellent candidates for constructing supramolecular assemblies. researchgate.net

The key interactions include:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups are strong hydrogen bond donors and acceptors.

π-π Stacking: The aromatic ring of the phenoxy group can interact with other aromatic systems.

Hydrophobic Interactions: The phenyl group contributes to hydrophobic effects, which are crucial for self-assembly in aqueous media.

These capabilities allow the molecule to be used in the design of synthetic receptors for molecular recognition. nih.gov For instance, they can be incorporated into larger host molecules, such as calixarenes or resorcinarenes, to create specific binding pockets for guest molecules like amino acids or anions. researchgate.net The precise spatial arrangement of the hydrogen-bonding sites and the aromatic surface allows for high selectivity in guest binding, a foundational principle in the development of chemical sensors and transport systems. researchgate.netresearchgate.net

Table of Mentioned Compounds

Table 4: List of Chemical Compounds
Compound NameMolecular FormulaRole/Class
This compoundC8H11NO2Subject Compound / Amino Alcohol
Alpha-AminophosphonateGeneralBioisostere of α-Amino Acid
2-Phenoxyethan-1-ol (Phenoxyethanol)C8H10O2Precursor / Glycol Ether nih.govwikipedia.org
(1S)-2-amino-1-phenylethan-1-olC8H11NOChiral Precursor / Amino Alcohol nih.gov
PhenylethanolamineC8H11NOAmino Alcohol nih.gov
Dialkyl Phosphite(RO)2P(O)HReagent in Kabachnik-Fields Reaction
AzetidineC3H7NHeterocycle
PyrrolidineC4H9NHeterocycle
1,3-OxazinaneC4H9NOHeterocycle
Thieno[2,3-d]pyrimidineGeneralFused Heterocycle

Intermediates in the Design and Synthesis of Bioactive Molecules

The structural motif of this compound, combining an amino alcohol with a phenoxy group, serves as a valuable and versatile scaffold in medicinal chemistry. Its utility lies in its capacity to be elaborated into a wide array of more complex molecules with tailored biological activities. This framework is particularly significant in the development of enzyme inhibitors, receptor modulators, and diverse chemical libraries for high-throughput screening.

Chemical Biology Applications as Scaffolds for Enzyme Inhibitors (e.g., Farnesyl Pyrophosphate Synthase Inhibitors)

The core structure of phenoxy amino alcohols is instrumental in the design of enzyme inhibitors. A key example is in the development of inhibitors for Farnesyl Pyrophosphate Synthase (FPPS), an essential enzyme in the mevalonate pathway. This pathway is crucial for the biosynthesis of numerous essential metabolites, including sterols and ubiquinones. Inhibition of FPPS is a validated therapeutic strategy for bone resorption diseases and certain cancers.

Nitrogen-containing bisphosphonates (N-BPs) are a major class of FPPS inhibitors. These molecules are analogues of pyrophosphate, and their design often relies on simple scaffolds where various side chains can be introduced to optimize potency and selectivity. The phenoxy-amino-alcohol framework provides a robust starting point for creating such inhibitors. The amino group can be functionalized to introduce the nitrogen atom critical for activity, while the phenoxy and alcohol moieties can be modified to fine-tune interactions with amino acid residues within the enzyme's active site, such as threonine 201 and tyrosine 204. The development of new N-BPs is an active area of research aimed at creating potent and selective inhibitors for various therapeutic applications.

Enzyme TargetInhibitor ClassRole of ScaffoldKey Active Site Residues
Farnesyl Pyrophosphate Synthase (FPPS)Nitrogen-Containing Bisphosphonates (N-BPs)Provides a modifiable framework for side chain introduction to enhance binding affinity.Threonine 201, Tyrosine 204

Precursors for Modulators of Receptor Activity (e.g., NMDA Receptors)

Phenoxy-containing structures derived from scaffolds like this compound are utilized as precursors for compounds that modulate the activity of critical neurotransmitter receptors. The N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor vital for synaptic plasticity, is a prominent target. Dysregulation of NMDA receptor activity is implicated in various central nervous system (CNS) disorders.

Research has shown that phenoxy-ethyl-amine derivatives can act as modulators of dopaminergic and glutamatergic systems in the brain. Specifically, studies on related compounds like 2-phenoxyethanol have demonstrated the ability of the phenoxy moiety to influence NMDA receptor function. 2-phenoxyethanol was found to cause a significant, reversible, and concentration-dependent reduction of NMDA-induced membrane currents. This inhibitory effect highlights the potential for phenoxy-containing compounds to be developed as negative allosteric modulators (NAMs) of NMDA receptors. The this compound structure provides a synthetic handle to create derivatives with improved potency, selectivity for specific NMDA receptor subunits (e.g., GluN2B), and favorable pharmacokinetic properties for CNS applications.

Receptor TargetCompound ClassObserved EffectPotential Therapeutic Application
NMDA ReceptorPhenoxy-ethyl-amine derivativesModulation of glutamatergic neurotransmissionCNS Disorders
NMDA Receptor2-PhenoxyethanolReduction of NMDA-induced ion currentsNeurotoxic potential indicates receptor interaction

Development of Diverse Phenoxy-Containing Libraries for Biological Screening

The success of modern drug discovery often relies on phenotypic screening, where large collections of compounds, known as chemical libraries, are tested in cell-based assays to identify molecules that produce a desired biological effect. The design of these libraries is crucial; they must possess both chemical diversity and biological relevance to maximize the chances of discovering novel hits.

The this compound scaffold is an excellent starting point for generating such libraries. Its structure contains multiple points of diversification:

The amino group can be acylated, alkylated, or incorporated into various heterocyclic systems.

The hydroxyl group can be etherified, esterified, or used as a handle for further reactions.

The phenoxy ring can be substituted with a wide range of functional groups to alter steric and electronic properties.

This synthetic tractability allows for the creation of large, diverse phenoxy-containing libraries. These libraries can be screened against a multitude of biological targets and cellular pathways, making them a powerful tool for identifying new lead compounds in areas such as oncology and infectious diseases. The development of chemogenomic libraries, which are designed to cover a broad range of biological targets, is a key strategy where such versatile scaffolds are highly valued.

Applications in Asymmetric Catalysis and Ligand Design

In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, the design of chiral ligands and catalysts is paramount. Chiral amino alcohols, including the structural class of this compound, are foundational building blocks for some of the most effective ligands used in metal-catalyzed asymmetric reactions.

Design of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The development of efficient methods for synthesizing chiral compounds is a core objective of modern chemistry, with asymmetric catalysis being one of the most powerful strategies. The effectiveness of a metal-based catalyst hinges on the chiral ligand bound to it. Chiral β-amino alcohols are a privileged class of ligands because the nitrogen and oxygen atoms can coordinate to a metal center, forming a stable five-membered chelate ring that creates a well-defined chiral environment.

Derivatives of this compound are ideal candidates for this purpose. The inherent chirality of the molecule can be used to influence the stereochemical outcome of a reaction. The phenoxy group can be modified to tune the steric bulk and electronic properties of the ligand, which in turn affects the activity and enantioselectivity of the resulting metal complex. These ligands have been successfully employed with various transition metals, such as copper (Cu), nickel (Ni), and palladium (Pd), to catalyze a range of important chemical transformations.

Role in Enantioselective Addition and Other Stereocontrolled Transformations

Chiral amino alcohol-based ligands are particularly effective in catalyzing enantioselective addition reactions to carbonyl compounds. One classic example is the addition of organozinc reagents, such as diethylzinc, to aldehydes. In the presence of a chiral amino alcohol ligand, this reaction can produce highly optically active secondary alcohols. The ligand coordinates to the zinc, directing the approach of the alkyl group to one face of the aldehyde, thereby controlling the stereochemistry of the newly formed chiral center.

Furthermore, these ligands have been applied to more complex stereocontrolled transformations. For instance, copper-catalyzed reductive coupling reactions can achieve the enantioselective aminoallylation of ketones, providing access to valuable chiral 1,2-aminoalcohol products. The stereochemical outcome of these reactions is directly controlled by the chiral ligand. The ability to perform such transformations is crucial for the synthesis of complex, biologically active molecules and natural products. The development of new catalytic systems based on chiral amino alcohols continues to be an area of intense research, aiming to broaden the scope of accessible stereocontrolled reactions.

Reaction TypeMetal CatalystSubstratesProduct
Enantioselective AlkylationZinc (Zn)Aldehydes, DiethylzincChiral Secondary Alcohols
Enantioselective AminoallylationCopper (Cu)Ketones, AllenamidesChiral 1,2-Aminoalcohols
C-α AlkylationCopper (Cu), Nickel (Ni)Amino Acid EstersChiral α-Alkyl Amino Acids

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